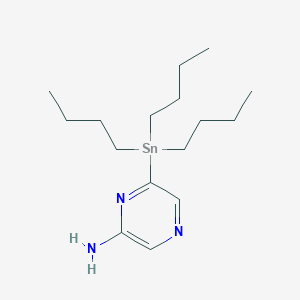![molecular formula C13H13NO B13996202 Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- CAS No. 125116-22-5](/img/structure/B13996202.png)
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-: is an organic compound with the molecular formula C13H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(2-oxocyclopentyl)methyl] group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile derivatives can be synthesized through the cyanation of benzene halides, toluene halides, and ammonia reactions.
Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium cyanide and cuprous cyanide are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid, benzamide.
Reduction: Benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzonitrile derivatives are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: These compounds are used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[(2-oxocyclopentyl)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes are soluble in organic solvents and can be used as synthetic intermediates . The pathways involved include nucleophilic substitution and coordination chemistry .
Comparaison Avec Des Composés Similaires
Benzonitrile: The parent compound with a simpler structure.
4-Methylbenzonitrile: A derivative with a methyl group instead of the 4-[(2-oxocyclopentyl)methyl] group.
4-Chlorobenzonitrile: A derivative with a chlorine atom in place of the 4-[(2-oxocyclopentyl)methyl] group.
Uniqueness: Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is unique due to the presence of the 4-[(2-oxocyclopentyl)methyl] group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
125116-22-5 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-[(2-oxocyclopentyl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-6-4-10(5-7-11)8-12-2-1-3-13(12)15/h4-7,12H,1-3,8H2 |
Clé InChI |
FDADFPIDKGHHHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


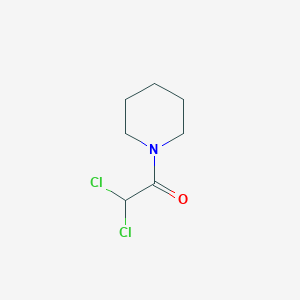
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
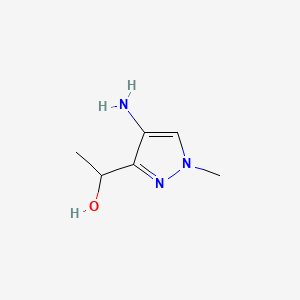
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
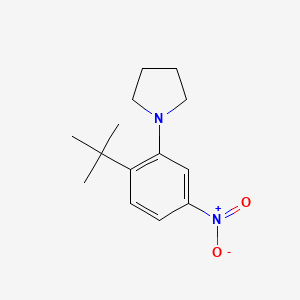
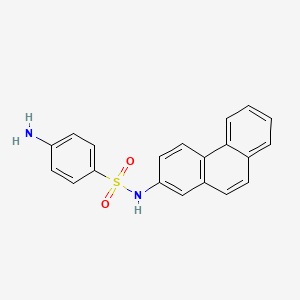
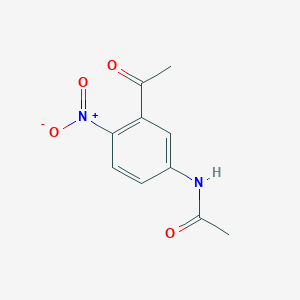
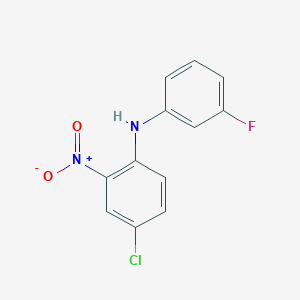
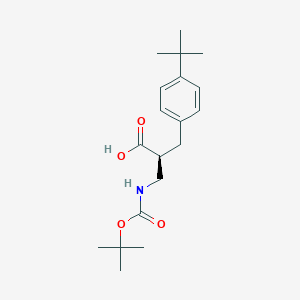
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
